molecular formula C21H18BrNO4S B4845119 ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Cat. No.: B4845119
M. Wt: 460.3 g/mol
InChI Key: DVQPRFWXYHGOGR-UHFFFAOYSA-N
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Description

  • The intermediate is then reacted with 4-methoxyphenylboronic acid in a Suzuki coupling reaction, using a palladium catalyst and a suitable base, to introduce the methoxyphenyl group.
  • Formation of the Ethyl Ester:

    • Finally, the carboxylic acid group on the thiophene ring is esterified using ethanol and a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
  • Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

      Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Thiophene Core:

      • Starting with a thiophene derivative, such as 2-acetylthiophene, undergoes bromination to introduce a bromine atom at the desired position.
      • The brominated thiophene is then subjected to a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the 4-bromobenzoyl-substituted thiophene.

    Scientific Research Applications

    Ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has several applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

      Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

      Medicine: Potential use in drug development due to its structural features that may interact with biological targets.

      Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

    Mechanism of Action

    The mechanism of action of ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzoyl and methoxyphenyl groups can enhance binding affinity to specific molecular targets, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

    Comparison with Similar Compounds

    • Ethyl 2-[(4-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
    • Ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
    • Ethyl 2-[(4-methylbenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

    Comparison:

    • Uniqueness: The presence of the bromine atom in ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine is larger and more polarizable, which can affect the compound’s interaction with biological targets and its overall chemical behavior.

    This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H18BrNO4S/c1-3-27-21(25)18-17(13-6-10-16(26-2)11-7-13)12-28-20(18)23-19(24)14-4-8-15(22)9-5-14/h4-12H,3H2,1-2H3,(H,23,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DVQPRFWXYHGOGR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H18BrNO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    460.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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